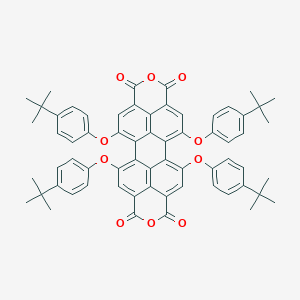

1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride

Description

1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride (hereafter referred to by its full name) is a highly functionalized perylene derivative with a planar aromatic core modified at the 1,6,7,12 (bay) positions by bulky tert-butylphenoxy groups and at the 3,4,9,10 (peri) positions by electron-withdrawing dianhydride moieties . The tert-butylphenoxy substituents impart steric bulk, enhancing solubility in organic solvents (e.g., chloroform, toluene) while suppressing aggregation—a critical feature for solution-processed optoelectronic devices . The dianhydride groups confer strong electron-accepting properties, making the compound suitable for charge-transfer applications such as light-harvesting triads and organic semiconductors .

Synthesis typically involves nucleophilic substitution of bromine atoms in 1,6,7,12-tetrabromoperylene-3,4,9,10-tetracarboxylic dianhydride (Br₄-PTCDA) with tert-butylphenol under basic conditions, followed by purification via column chromatography . This method ensures precise functionalization while retaining the anhydride reactivity for downstream derivatization .

Properties

IUPAC Name |

11,14,22,26-tetrakis(4-tert-butylphenoxy)-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H56O10/c1-61(2,3)33-13-21-37(22-14-33)69-45-29-41-49-42(58(66)73-57(41)65)31-47(71-39-25-17-35(18-26-39)63(7,8)9)53-54-48(72-40-27-19-36(20-28-40)64(10,11)12)32-44-50-43(59(67)74-60(44)68)30-46(52(56(50)54)51(45)55(49)53)70-38-23-15-34(16-24-38)62(4,5)6/h13-32H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBUEAFZCMYHPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=C3C4=C(C=C5C6=C4C(=C(C=C6C(=O)OC5=O)OC7=CC=C(C=C7)C(C)(C)C)C8=C(C=C9C(=C38)C(=C2)C(=O)OC9=O)OC1=CC=C(C=C1)C(C)(C)C)OC1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H56O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

985.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156028-30-7 | |

| Record name | 1,6,7,12-Tetra-t-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride, tech. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination of Perylene-3,4,9,10-Tetracarboxylic Dianhydride

The synthesis of 1,6,7,12-tetra-tert-butylphenoxyperylene dianhydride begins with the chlorination of perylene-3,4,9,10-tetracarboxylic dianhydride (PBA) at its bay positions (1,6,7,12). This step introduces chlorine atoms, which serve as leaving groups for subsequent nucleophilic substitution. Chlorination is typically achieved using chlorosulfonic acid under controlled conditions. For instance, refluxing PBA in chlorosulfonic acid at 70°C for 20 hours yields 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic dianhydride (Cl₄-PBA) . However, prolonged heating or higher temperatures may lead to over-chlorination, producing pentachloro derivatives as side products .

Critical Parameters

-

Temperature : 70°C optimal for selective tetrachlorination.

-

Reaction Time : 20 hours minimizes pentachloro byproduct formation .

-

Acid Stoichiometry : Excess chlorosulfonic acid ensures complete substitution.

Nucleophilic Aromatic Substitution with 4-tert-Butylphenol

The chlorinated intermediate undergoes nucleophilic substitution with 4-tert-butylphenol to install tert-butylphenoxy groups at the bay positions. This reaction is conducted in polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), using cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) as bases. For example, heating Cl₄-PBA with 4-tert-butylphenol (12 equivalents) and Cs₂CO₃ in DMF at 100°C for 3 hours achieves 81% yield of the target compound . The base deprotonates the phenol, generating a phenoxide ion that attacks the electron-deficient perylene core, displacing chloride ions .

Optimization Insights

-

Solvent Choice : DMF enhances solubility of aromatic intermediates.

-

Base Selection : Cs₂CO₃ outperforms K₂CO₃ in reaction efficiency (3 hours vs. 24 hours) .

-

Stoichiometry : Excess phenol (12 equivalents) drives the reaction to completion.

Solvent-Mediated Thermal Conversion of Acid to Dianhydride

In cases where the tetracarboxylic acid form is isolated, thermal treatment in organic solvents converts it to the dianhydride. As detailed in a patent , suspending perylene-tetracarboxylic acid in solvents like toluene or xylene at 100–200°C for 3–6 hours induces intramolecular cyclodehydration. This step is critical for eliminating water and stabilizing the dianhydride structure. For instance, refluxing the acid in toluene at 150°C for 4 hours achieves quantitative conversion .

Key Considerations

Chemical Reactions Analysis

2.1. Anhydride Reactivity

The dianhydride moieties at the 3,4,9,10 ("peri") positions undergo:

-

Imidization : Reaction with primary amines (e.g., 2,6-diisopropylaniline) in propionic acid yields bisimide derivatives. This step is critical for tuning electronic properties .

-

Esterification : Treatment with alcohols (e.g., n-butanol) in DMF forms tetraesters, enhancing solubility for subsequent functionalization .

2.2. Functionalization at Bay Positions

The tert-butylphenoxy groups at the 1,6,7,12 positions enable:

-

Electrophilic Substitution : Directed by electron-donating phenoxy groups, though steric bulk from tert-butyl limits reactivity.

-

Cross-Coupling : Limited examples exist, but Suzuki-Miyaura coupling may be feasible with palladium catalysts .

Optoelectronic Modifications

Reactions targeting the perylene core systematically alter absorption and emission profiles:

| Reaction Type | Effect on Absorption (λmax) | Effect on Redox Potential (E1/2) |

|---|---|---|

| Imidization | Red shift (~30 nm) | Stabilizes LUMO (-1.2 V vs Fc/Fc+) |

| Phenoxy Substitution | Blue shift (~15 nm) | Increases HOMO (-5.8 eV) |

Data extrapolated from analogous tetraphenoxyperylene systems .

Stability and Side Reactions

Scientific Research Applications

Materials Science

1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride is utilized in the synthesis of advanced materials due to its unique chemical structure. It serves as a precursor for creating porous polymers through emulsion templating methods. These polymers exhibit high permeability and can be tailored for specific applications such as:

- Adsorption and Separation : The porous nature allows for efficient capture of contaminants from air and water.

- Catalysis : The compound can be used to create catalysts that enhance chemical reactions by providing a high surface area for reactants to interact.

Environmental Remediation

Recent studies highlight the compound's effectiveness in environmental applications. Its properties allow it to be integrated into materials designed for:

- Pollutant Capture : The porous structures derived from this compound have shown promise in adsorbing organic pollutants from wastewater.

- Sensing Applications : The compound's fluorescence can be leveraged for detecting environmental contaminants at low concentrations.

Fluorescent Agent

The compound acts as a fluorescent agent in various biochemical applications. Its strong fluorescence properties make it suitable for:

- Biological Imaging : It can be used as a marker in imaging techniques to visualize biological processes.

- Sensor Development : Its fluorescent characteristics allow for the development of sensors that can detect specific ions or molecules.

Case Study 1: Emulsion-Templated Porous Materials

In a study published in Advanced Science, researchers synthesized porous materials using 1,6,7,12-tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride through emulsion templating. These materials demonstrated superior adsorption capabilities for organic pollutants in water treatment applications .

Case Study 2: Fluorescent Sensing

Another research article detailed the use of this compound in developing fluorescent sensors for detecting heavy metals in aqueous solutions. The sensors exhibited high sensitivity and selectivity due to the compound's unique optical properties .

Mechanism of Action

The mechanism by which 1,6,7,12-tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride exerts its effects is primarily through its interaction with light. The compound absorbs light in the visible region, leading to electronic excitation. This property is exploited in optoelectronic applications where the excited state can be used to generate light (in OLEDs) or electricity (in photovoltaic cells) .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties

- Steric Effects: The tert-butylphenoxy groups in the target compound significantly reduce π-π stacking compared to PTCDA, which forms highly ordered monolayers . This steric hindrance improves solubility but may reduce charge mobility in thin films .

- Electronic Tuning: The electron-donating tert-butylphenoxy groups partially offset the electron-withdrawing dianhydride, resulting in a lower electron affinity (4.3 eV) compared to PTCDA (4.5 eV) . Chlorine substituents in tetrachloro derivatives further lower electron affinity (4.7 eV), enhancing n-type semiconductor behavior .

Optical and Electrochemical Properties

Table 2: Optical and Electrochemical Data

- Optical Performance: The tert-butylphenoxy groups induce a 20–40 nm redshift in absorption compared to PTCDA, extending light-harvesting into the visible range . The fluorescence quantum yield (Φ = 0.45) surpasses PTCDA (Φ = 0.15) due to reduced aggregation .

- This aligns with its application in panchromatic triads, where it acts as an intermediate energy acceptor .

Application-Specific Comparisons

- Organic Photovoltaics (OPVs) : The target compound’s solubility and broad absorption enable efficient solution casting in ternary blends (e.g., with C70 and BODIPY), achieving cascading energy transfer . In contrast, PTCDA requires vacuum deposition for thin films, limiting scalability .

- Battery Electrodes: While PTCDA and PTCDI are used in Na-ion batteries for their high specific capacity (~120 mAh/g), the tert-butylphenoxy derivative’s steric bulk may hinder ion diffusion, making it less suitable for high-rate applications .

- Catalysis: Tetrachloro derivatives excel in photocatalytic C–H bond activation due to strong electron-withdrawing effects, a trait less pronounced in the tert-butylphenoxy analog .

Stability and Processability

- Thermal Stability: The tert-butylphenoxy groups enhance thermal stability (decomposition >300°C) compared to PTCDA (~250°C) .

- Chemical Reactivity: Unlike brominated perylene dianhydrides (e.g., Br₄-PTCDA), the tert-butylphenoxy derivative resists Suzuki coupling, limiting post-synthetic modifications but improving environmental stability .

Biological Activity

1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride (CAS No. 156028-30-7) is a complex organic compound belonging to the class of perylene derivatives. This compound has garnered attention in various fields due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound through a review of existing literature and research findings.

- Molecular Formula : CHO

- Molecular Weight : 985.12 g/mol

- Density : 1.276 g/cm³

- Synonyms : 5,6,12,13-tetrakis(4-(tert-butyl)phenoxy)anthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone

Biological Activity Overview

The biological activity of 1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride has been investigated in various contexts including its roles as a fluorescent probe and its potential applications in photodynamic therapy.

Fluorescent Properties

This compound exhibits strong fluorescence properties which make it suitable for use as a fluorescent probe in biological imaging and detection applications. The fluorescence characteristics are attributed to the perylene core structure which facilitates efficient light absorption and emission.

Antioxidant Activity

Research indicates that perylene derivatives possess significant antioxidant properties. For instance, studies have shown that certain perylene compounds can scavenge free radicals effectively. This property is crucial for applications in preventing oxidative stress-related diseases.

Cytotoxicity and Anticancer Potential

There is emerging evidence suggesting that 1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride may exhibit cytotoxic effects against various cancer cell lines. Preliminary studies have reported IC values indicating the concentration required to inhibit cell growth by 50%. Further investigations are required to elucidate the mechanisms behind these effects.

Case Studies

- Photodynamic Therapy : A study explored the use of perylene derivatives in photodynamic therapy (PDT), where they act as photosensitizers that generate reactive oxygen species upon light activation. The results demonstrated enhanced cytotoxicity in tumor cells when treated with light exposure post-administration of the compound.

- Antimicrobial Activity : Another study assessed the antimicrobial properties of similar perylene compounds against various bacterial strains. The findings indicated that these compounds could inhibit bacterial growth effectively due to their ability to disrupt cellular membranes.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key considerations for synthesizing 1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride with precise substituent control?

To achieve precise control over substituents at the bay (1,6,7,12) positions:

- Reaction Time Optimization : Shorter reaction times (e.g., 5 hours) minimize over-chlorination or undesired side products during halogenation steps .

- Solubility Management : Use precursors like perylene tetracarboxylic acid (PTCA) in mixed solvents (e.g., HMPA/EtOH) to enhance reactivity .

- Purification : Soxhlet extraction or column chromatography is critical for isolating pure products due to low solubility of intermediates .

- Functional Group Compatibility : tert-butylphenoxy groups require anhydrous conditions and nucleophilic substitution protocols to avoid hydrolysis .

Q. How do bay-position substituents influence the photophysical properties of perylene dianhydride derivatives?

Bay-position substituents modulate π-conjugation and steric effects:

- Electron-Donating Groups (e.g., tert-butylphenoxy): Red-shift absorption/emission spectra by extending π-conjugation and reducing aggregation .

- Electron-Withdrawing Groups (e.g., Cl): Enhance electron affinity, making derivatives suitable for n-type semiconductors .

- Steric Effects : Bulky substituents (e.g., tert-butyl) improve solubility and reduce intermolecular quenching, enhancing luminescence efficiency .

Q. What characterization techniques are essential for verifying the purity and structure of tetra-substituted derivatives?

- Mass Spectrometry : Field-desorption MS confirms molecular weight and substituent incorporation .

- NMR Spectroscopy : ¹H/¹³C NMR resolves regiochemical substitution patterns, particularly in crowded bay regions .

- UV-Vis/IR Spectroscopy : Identifies electronic transitions and confirms functional group retention (e.g., anhydride C=O stretches at ~1770 cm⁻¹) .

Advanced Questions

Q. How can self-assembly of this compound be controlled for nanoscale applications?

- Precursor-Mediated Assembly : Convert soluble PTCA into crystalline PTCDA nanofibers via o-acylisourea intermediates in HMPA/EtOH .

- Surface Functionalization : Use PTCDA to form defect-free monolayers on graphene via ultra-high vacuum deposition, verified by STM .

- Solvent Engineering : Polar aprotic solvents (e.g., DMF) promote π-π stacking for ordered nanostructures .

Q. What strategies resolve contradictions in substituent distribution during multi-step synthesis?

- Time-Dependent Monitoring : Use GC-MS or HPLC to track intermediate formation (e.g., avoiding penta/hexa-chlorinated byproducts by limiting reaction time to 5 hours) .

- Regioselective Protection : Temporarily block reactive sites (e.g., imide positions) using silyl groups before bay substitution .

- DFT-Guided Design : Predict substituent reactivity at bay positions using computational models to optimize synthetic routes .

Q. How is this compound optimized for aqueous ammonium-ion battery cathodes?

Q. What methodologies address discrepancies in electronic properties when integrating PTCDA into graphene-based devices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.